molecular formula C10H14BrN B6245393 2-(bromomethyl)-6-tert-butylpyridine CAS No. 2375830-67-2

2-(bromomethyl)-6-tert-butylpyridine

Cat. No.: B6245393
CAS No.: 2375830-67-2
M. Wt: 228.13 g/mol
InChI Key: YSSLSODBAGMSOF-UHFFFAOYSA-N
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Description

Bromomethyl compounds, such as 2-(bromomethyl)benzonitrile , are often used as building blocks in organic synthesis due to their reactivity. They can undergo various reactions, including substitution and elimination reactions, to form a wide range of products.


Synthesis Analysis

While specific synthesis methods for “2-(bromomethyl)-6-tert-butylpyridine” are not available, bromomethyl compounds are generally synthesized through radical bromination of a precursor molecule . For example, 2-(bromomethyl)-2-butylhexanoic acid can be synthesized through a series of reactions involving bromination .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR spectroscopy . This technique can provide information about the number and type of atoms in the molecule, their connectivity, and their spatial arrangement.


Chemical Reactions Analysis

Bromomethyl compounds can participate in a variety of chemical reactions. For instance, they can undergo elimination reactions to form alkenes , or react with aldehydes and ketones to form α-methylene-butyrolactones .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined using various analytical techniques . For example, the specific gravity, boiling point, molecular weight, and water solubility of a compound can be determined .

Mechanism of Action

The mechanism of action of bromomethyl compounds is not fully understood, but they are believed to act as alkylating agents, forming covalent bonds with cellular macromolecules, including DNA, RNA, and proteins .

Safety and Hazards

Bromomethyl compounds can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling these compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-6-tert-butylpyridine involves the alkylation of 2-methyl-6-tert-butylpyridine with bromomethane.", "Starting Materials": [ "2-methyl-6-tert-butylpyridine", "Bromomethane", "Sodium hydride", "Dimethylformamide (DMF)", "Diethyl ether" ], "Reaction": [ "To a stirred suspension of sodium hydride (1.5 equiv) in dry DMF, add 2-methyl-6-tert-butylpyridine (1 equiv) slowly and stir for 30 minutes at room temperature.", "Add bromomethane (1.5 equiv) dropwise to the reaction mixture and stir for 12 hours at room temperature.", "Quench the reaction by adding water and extract the product with diethyl ether.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a suitable solvent system to obtain 2-(bromomethyl)-6-tert-butylpyridine as a yellow solid." ] }

2375830-67-2

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-(bromomethyl)-6-tert-butylpyridine

InChI

InChI=1S/C10H14BrN/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,7H2,1-3H3

InChI Key

YSSLSODBAGMSOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)CBr

Purity

95

Origin of Product

United States

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